2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and a trimethoxyphenyl group, making it a candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with 1-phenylpiperazine in the presence of a base such as potassium carbonate.
Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the pyrimidine-piperazine intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential as a ligand in receptor binding studies. The piperazine moiety is known to interact with various neurotransmitter receptors, making it a candidate for neurological research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests possible activity as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The piperazine moiety is known to bind to neurotransmitter receptors, potentially modulating their activity. The trimethoxyphenyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(3,4,5-trimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidine-4-carboxamide: Another derivative with potential neurological applications.
Uniqueness
The uniqueness of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide lies in its combined structural features, which may confer enhanced biological activity and specificity compared to its analogs. The presence of the trimethoxyphenyl group, in particular, may provide additional pharmacokinetic advantages.
Properties
IUPAC Name |
2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5/c1-18-14-24(29-26(27-18)31-12-10-30(11-13-31)20-8-6-5-7-9-20)36-17-23(32)28-19-15-21(33-2)25(35-4)22(16-19)34-3/h5-9,14-16H,10-13,17H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAQGSUVROOERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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